molecular formula C8H18N2O2 B13782474 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine

1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine

Cat. No.: B13782474
M. Wt: 174.24 g/mol
InChI Key: QTMMAVVCBFHHKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is an organic compound with the molecular formula C8H18N2O2 It is a derivative of piperazine, characterized by the presence of two hydroxyl groups at the 1 and 4 positions and four methyl groups at the 2, 2, 5, and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the hydroxyl and methyl groups. One common method involves the hydroxylation of 2,2,5,6-tetramethylpiperazine using oxidizing agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by hydroxylation and methylation reactions. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction may produce diamines .

Scientific Research Applications

1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1,4-Dihydroxy-2,2,5,6-tetramethylpiperazine is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

1,4-dihydroxy-2,2,5,6-tetramethylpiperazine

InChI

InChI=1S/C8H18N2O2/c1-6-7(2)10(12)8(3,4)5-9(6)11/h6-7,11-12H,5H2,1-4H3

InChI Key

QTMMAVVCBFHHKX-UHFFFAOYSA-N

Canonical SMILES

CC1C(N(C(CN1O)(C)C)O)C

Origin of Product

United States

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